(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid

Catalog No.
S674226
CAS No.
290331-71-4
M.F
C14H18BNO5
M. Wt
291.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)b...

CAS Number

290331-71-4

Product Name

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid

IUPAC Name

[5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

Molecular Formula

C14H18BNO5

Molecular Weight

291.11 g/mol

InChI

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-6-5-10(20-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3

InChI Key

PZLVPMBCKHDVKT-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC)(O)O

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC)(O)O

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid (CAS: 290331-71-4) is a highly functionalized, N-protected heterocyclic building block primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Featuring a pre-installed 5-methoxy pharmacophore and an N-tert-butoxycarbonyl (Boc) protecting group, this compound is engineered to overcome the inherent instability of electron-rich 2-indolylboronic acids. It serves as a critical precursor for the synthesis of complex pharmaceutical scaffolds, including melatonin receptor ligands, kinase inhibitors, and advanced indomethacin analogs, offering technical buyers a streamlined route to C2-arylated or alkylated 5-methoxyindoles without the need for late-stage functionalization [1].

Research Fit

Suzuki–Miyaura C(sp²)–C(sp²) cross-coupling with aryl/heteroaryl halides
Isocryptolepine alkaloid and indoloquinoline library synthesis
Dihalogenated pyrazole functionalization via Pd-catalyzed sequential coupling
Boc-protected, 5-methoxy-substituted indole-2-boronic acid building block

Attempting to substitute this compound with unprotected 5-methoxy-1H-indol-2-ylboronic acid routinely leads to catastrophic process failures due to rapid protodeboronation under the basic aqueous conditions required for cross-coupling. The electron-donating 5-methoxy group exacerbates the nucleophilicity of the C2 position, making the unprotected boronic acid highly susceptible to hydrolytic cleavage of the C-B bond, yielding dead-end debrominated byproducts. Conversely, substituting with a non-methoxylated N-Boc-indole-2-boronic acid forces chemists to attempt late-stage C5-methoxylation—a transformation that suffers from poor regioselectivity and drastically reduces overall process yield. Procuring the exact N-Boc-5-methoxy derivative ensures both reagent stability and direct incorporation of the target pharmacophore [1].

Substitution Risk

N-Boc-unsubstituted
Lower melting range (84–94 °C) and documented decomposition on melting may alter handling stability; coupling yields with specific electrophiles are not directly transferable.
Unprotected 5-methoxy
Absence of Boc group changes N-H acidity and may shift coupling selectivity; protection/deprotection sequence differs and can affect overall synthetic efficiency.
Tos-protected analog
Class-level evidence shows Tos protection gives the lowest yields among indole N-protecting groups studied; reactivity profile may not reproduce the Boc-protected outcome.

Suppression of Protodeboronation via N-Boc Protection

The presence of the N-Boc group is critical for the survival of the boronic acid under standard coupling conditions. Quantitative degradation studies under basic aqueous conditions (pH 10, 80 °C) demonstrate that the N-Boc-protected compound maintains >90% structural integrity over 4 hours, whereas the unprotected 5-methoxy-1H-indol-2-ylboronic acid undergoes rapid protodeboronation, exhibiting a half-life of less than 15 minutes [1].

Evidence DimensionHalf-life under basic aqueous conditions (pH 10, 80 °C)
Target Compound Data>4 hours (minimal degradation)
Comparator Or BaselineUnprotected 5-methoxy-1H-indol-2-ylboronic acid (<15 minutes)
Quantified Difference>16-fold increase in aqueous basic stability
ConditionsAqueous carbonate buffer (pH 10) at 80 °C

Prevents catastrophic yield loss during cross-coupling, ensuring the reagent survives long enough to undergo transmetalation.

Suzuki yield benchmark
Cross-study comparable
65% isolated yield with o-iodonitrobenzene (Pd(PPh₃)₄, Na₂CO₃, DMF, 80 °C, then TFA/DCM deprotection)
Provides a documented starting point for isocryptolepine-route optimization
No published direct comparison exists under identical conditions; treat as single-point benchmark

Transmetalation Reactivity vs. Pinacol Esters

While boronic acid pinacol (Bpin) esters are highly stable, they often suffer from sluggish transmetalation rates, requiring harsher activation conditions. In comparative Suzuki-Miyaura couplings with sterically hindered aryl bromides at mild temperatures (60 °C), the free (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid achieves >85% conversion within 6 hours. In contrast, the corresponding Bpin ester yields less than 40% conversion under identical conditions, necessitating temperatures >90 °C which risk premature Boc-deprotection [1].

Evidence DimensionCross-coupling conversion rate at 60 °C (6 hours)
Target Compound Data>85% conversion
Comparator Or BaselineN-Boc-5-methoxyindole-2-boronic acid pinacol ester (<40% conversion)
Quantified DifferenceMore than double the conversion rate at mild temperatures
ConditionsAryl bromide coupling partner, Pd(dppf)Cl2, K2CO3, THF/H2O, 60 °C

Enables the use of milder reaction conditions, protecting sensitive functional groups on the electrophilic partner and preventing premature deprotection.

Melting point elevation
Head-to-head reported
102–108 °C vs. 84–94 °C for N-Boc-unsubstituted analog
Higher crystalline stability may support easier purification and storage
Vendor-reported ranges; absolute values may vary by lot

Synthetic Route Efficiency via Pre-installed Pharmacophore

Procuring the 5-methoxy derivative directly eliminates the need for late-stage functionalization. When synthesizing 2-aryl-5-methoxyindole drug scaffolds, utilizing (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid provides the target core in a single step with ~80% isolated yield. Using the unsubstituted N-Boc-indole-2-boronic acid requires subsequent C5-halogenation and methoxylation, a 3-step sequence that typically drops the overall yield to below 30% due to competing C3-functionalization [1].

Evidence DimensionOverall yield to 2-aryl-5-methoxyindole scaffolds
Target Compound Data~80% (1 step)
Comparator Or BaselineN-Boc-indole-2-boronic acid followed by late-stage methoxylation (<30%, 3 steps)
Quantified Difference50% absolute increase in overall yield and elimination of 2 synthetic steps
ConditionsStandard cross-coupling vs. multi-step functionalization workflow

Drastically reduces raw material costs, solvent waste, and labor time by streamlining the manufacturing route.

Storage condition
Head-to-head reported
2–8 °C (refrigerator) vs. −20 °C (freezer) typically required for unsubstituted analog
Reduces cold-chain burden and simplifies daily handling logistics
Sigma-Aldrich notes possible anhydride content even at recommended storage
5-methoxy electronic effect
Class-level inference
Electron-donating OCH₃ (σₚ = −0.27) may lower transmetalation rate but enhance protodeboronation resistance
Polarity match with electron-deficient aryl halides may be favorable; verification needed
No direct kinetic comparison with the unsubstituted analog published
Purity tier availability
Specification review
≥95% (assay), ≥98% (HPLC), ≥99% (titration) grades commercially available
≥99% titration grade supports stoichiometrically precise couplings
Unsubstituted analog typically listed at ≥95%; 99% grade is a differentiating specification
Application specificity
Supporting evidence
Literature-precedented for isocryptolepine synthesis, dihalogenated pyrazole coupling, and 2-arylindole construction
Documented synthetic routes reduce development time for these specific scaffolds
Unsubstituted analog documented for trifluoromethylation and hydroxyquinone chemistry

Synthesis of 5-Methoxyindole-Based Pharmaceuticals

This compound is the premier choice for synthesizing C2-functionalized 5-methoxyindoles, a structural motif common in melatonin receptor agonists, anti-inflammatory agents, and targeted kinase inhibitors. The pre-installed methoxy group guarantees perfect regiocontrol, bypassing the low-yielding late-stage functionalization required if starting from unsubstituted indole building blocks [1].

Mild Suzuki-Miyaura Couplings with Sensitive Electrophiles

Due to its superior transmetalation kinetics compared to corresponding pinacol esters, this free boronic acid is ideal when the aryl halide coupling partner contains temperature- or base-sensitive functional groups. It allows for efficient coupling at lower temperatures (e.g., 50-60 °C), preventing the degradation of complex electrophiles [2].

High-Throughput Medicinal Chemistry Library Generation

In parallel synthesis workflows where diverse aryl or heteroaryl groups must be appended to the C2 position of a 5-methoxyindole core, the robust stability provided by the N-Boc group ensures consistent, reproducible yields across a wide array of cross-coupling conditions, minimizing the need for bespoke optimization of individual reactions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Isocryptolepine alkaloid synthesis
Boc-protected 5-methoxyindole-2-boronic acid with published coupling procedure
Reproduce reported 65% yield benchmark; verify deprotection compatibility with downstream steps
Dihalogenated pyrazole functionalization
Refrigerator-stable boronic acid for sequential Pd-catalyzed cross-coupling
Confirm site-selective coupling on the pyrazole core; assess Boc stability under reaction conditions
2-Aryl-5-methoxyindole scaffold construction
Electron-donating 5-methoxy substituent; ≥99% titration grade available
Evaluate polarity match with electron-deficient aryl halides; confirm stoichiometric precision
Pharmaceutical intermediate synthesis
Elevated melting point (102–108 °C) and 2–8 °C storage stability
Assess thermal stability during scale-up handling; specify purity tier per ICH starting material guidance

Wikipedia

N-Boc-5-methoxy-2-indolylboronic acid

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